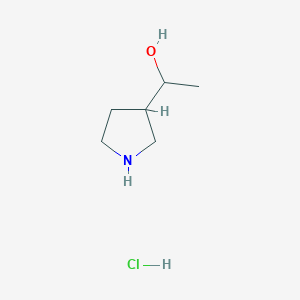

1-(Pyrrolidin-3-yl)ethanol hydrochloride

Description

1-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS: 664364-46-9) is a pyrrolidine derivative with a hydroxyl-containing ethyl side chain. Its molecular formula is C₆H₁₃NO·HCl, with a molar mass of 151.64 g/mol . The compound is characterized by a five-membered pyrrolidine ring substituted at the 3-position with an ethanol group, which is protonated as a hydrochloride salt. Storage conditions recommend keeping the compound sealed in a dry environment at room temperature to maintain stability .

Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

1-pyrrolidin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(8)6-2-3-7-4-6;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOASEGGLYGWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-50-1 | |

| Record name | 3-Pyrrolidinemethanol, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include water or ethanol.

Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide are commonly used.

Major Products: The major products depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Pyrrolidin-3-yl)ethanol hydrochloride with five structurally related pyrrolidine-based hydrochlorides:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 664364-46-9 | C₆H₁₃NO·HCl | 151.64 | Pyrrolidine, Ethanol |

| 3-(1-Pyrrolidinyl)propiophenone hydrochloride | 833-86-3 | C₁₃H₁₇NO·HCl | 239.80 | Pyrrolidine, Propiophenone (ketone) |

| {[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride | 1017428-21-5 | C₁₂H₁₇N₂Cl | 224.73 | Pyrrolidine, Methylphenyl, Amine |

| [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride | 1803587-08-7 | C₉H₂₁ClN₂O₂S | 256.79 | Pyrrolidine, Sulfonyl, Methanamine |

| 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride | 817187-08-9 | C₁₀H₁₁Cl₂NO·HCl | 284.58 | Pyrrolidine, Dichlorophenoxy |

Key Observations:

- Molecular Weight: The propiophenone derivative (239.80 g/mol) is significantly heavier due to its aromatic ring and ketone group .

- Hydrophilicity: The ethanol group in the target compound enhances water solubility compared to hydrophobic analogs like the dichlorophenoxy derivative .

- The sulfonyl group in [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride introduces steric bulk, which may reduce membrane permeability .

Pharmacological and Binding Properties

Protein-Ligand Interactions:

- Hydrogen Bonding: The ethanol group in this compound can form hydrogen bonds with polar residues in protein binding pockets, similar to methanol-containing analogs like [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride .

- Hydrophobic Enclosure: The propiophenone derivative (CAS 833-86-3) may exhibit stronger hydrophobic interactions due to its aromatic ring, aligning with Glide XP scoring principles that favor lipophilic enclosures .

Metabolic Stability:

- Compounds with triazole groups (e.g., 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, CAS 1989671-84-2) may resist enzymatic degradation better than ethanol-containing analogs due to the stability of the triazole ring .

Biological Activity

1-(Pyrrolidin-3-yl)ethanol hydrochloride (C6H14ClNO), also known as 2-(3-pyrrolidinyl)ethanol hydrochloride, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with enzymes, potential therapeutic uses, and comparative studies with related compounds.

This compound has a molecular weight of approximately 151.64 g/mol. It is synthesized through several methods, typically involving the reaction of pyrrolidine derivatives with ethanol in the presence of hydrochloric acid. The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

The primary mechanism of action for this compound involves its inhibition of specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in neuronal cells, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases characterized by cholinergic dysfunction, such as Alzheimer’s disease .

Enzyme Interaction

This compound shows significant interaction with AChE and BChE:

| Enzyme | Inhibition Type | Potential Implications |

|---|---|---|

| Acetylcholinesterase | Competitive | Enhances neurotransmission; potential for Alzheimer's treatment |

| Butyrylcholinesterase | Non-competitive | Modulates cholinergic activity; implications for cognitive enhancement |

These interactions are critical for understanding the compound's role in neuropharmacology and its potential therapeutic applications .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests indicate that certain pyrrolidine compounds exhibit antibacterial and antifungal activities against various pathogens. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-3-yl)ethanol | Hydrochloride salt | Similar structure but different positional isomer |

| 1-Methylpyrrolidine | Alkaloid | Contains a methyl group; different biological activity |

| N-Methylpyrrolidine | Tertiary amine | Exhibits distinct pharmacological properties |

These comparisons highlight how minor structural differences can lead to significant variations in biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Neuropharmacological Studies : Research indicates that this compound can improve cognitive function in animal models by enhancing cholinergic transmission. This effect was observed through behavioral assays measuring memory retention .

- Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that those similar to this compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.